N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide
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Overview
Description
The compound contains an imidazo[2,1-b]thiazole moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers . The imidazo[2,1-b]thiazole moiety is known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The compound contains several functional groups, including a fluorophenyl group, a methyl group, an imidazo[2,1-b]thiazole ring, and a sulfamoylbenzamide group. These groups can have significant effects on the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluorophenyl group, for example, could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .Scientific Research Applications
Radioligand Development for Brain Imaging
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide has been utilized in the synthesis of novel radioligands for positron emission tomography (PET) imaging. These radioligands target the metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain, aiding in the visualization of brain structures and functions (Fujinaga et al., 2012).
Antimicrobial Activities
Research has been conducted on derivatives of this compound to assess their antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus epidermidis (Ur et al., 2004).
Anticancer Potential
Studies have explored the potential of this compound derivatives as BRAF inhibitors for cancer treatment. These derivatives have demonstrated cytotoxic activities against cancer cell lines, showing promise in anticancer therapy (Abdel‐Maksoud et al., 2019).
Photo-Degradation Analysis in Pharmaceuticals
The compound's behavior under photo-degradation, particularly in pharmaceutical contexts, has been studied. This research provides insights into the stability and efficacy of pharmaceutical products containing such compounds (Wu et al., 2007).
Pesticidal Activities
Another application includes the exploration of derivatives for pesticidal activities. Such studies help in the development of new, effective pesticides with potential benefits for agriculture (Choi et al., 2015).
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles generally interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazoles are known to affect a variety of biological pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The presence of fluorine in the compound could potentially affect its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .
Result of Action
Given the diverse biological activities of thiazoles, the effects could range from antimicrobial to antitumor effects, among others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
Future Directions
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-12-18(10-23-19(26)14-4-8-16(9-5-14)30(22,27)28)29-20-24-17(11-25(12)20)13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3,(H,23,26)(H2,22,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVILBTWMSOYDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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